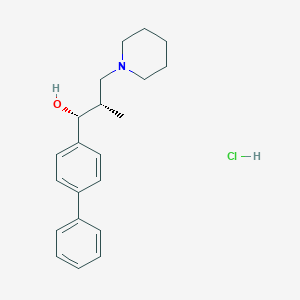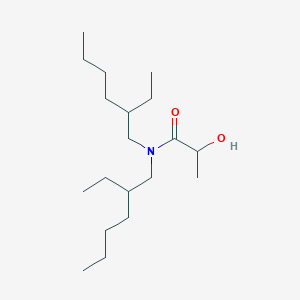![molecular formula C20H15N3O2 B13760592 1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one CAS No. 54535-55-6](/img/structure/B13760592.png)
1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[430]nona-2,4,6,8-tetraen-2-yl)oxy]ethanone is a complex organic compound with the molecular formula C20H15N3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-2-yl)oxy]ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,6,8-tetraene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl or triazabicyclo groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include phenyl-substituted ketones, alcohols, and amines, as well as various substituted triazabicyclo derivatives.
Applications De Recherche Scientifique
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone involves its interaction with specific molecular targets and pathways. The compound’s triazabicyclo structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-2-propanol: A useful pharmaceutical intermediate with similar structural features.
1-phenyl-2-propanone: Another related compound used in organic synthesis.
Uniqueness
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[43
Propriétés
Numéro CAS |
54535-55-6 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-phenyl-2-(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxyethanone |
InChI |
InChI=1S/C20H15N3O2/c24-18(16-9-5-2-6-10-16)14-25-20-21-12-11-19-22-17(13-23(19)20)15-7-3-1-4-8-15/h1-13H,14H2 |
Clé InChI |
KVZNTDKUEZLRAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CN=C3OCC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


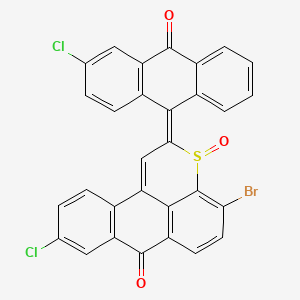
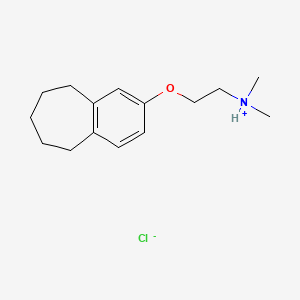
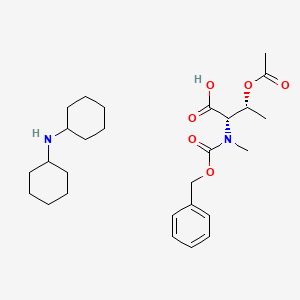
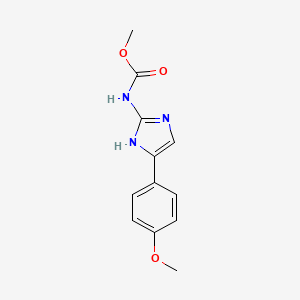

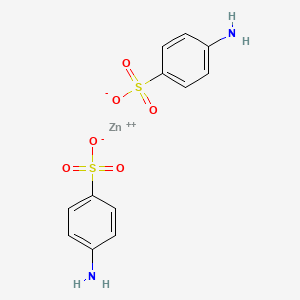

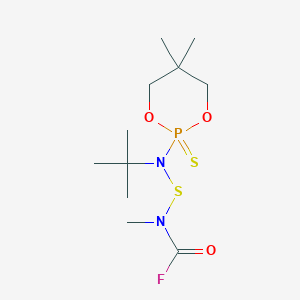
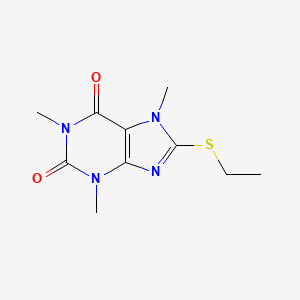
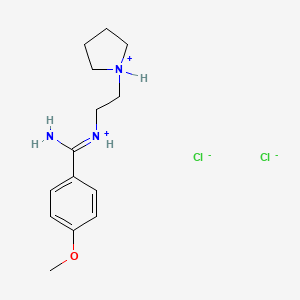
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
